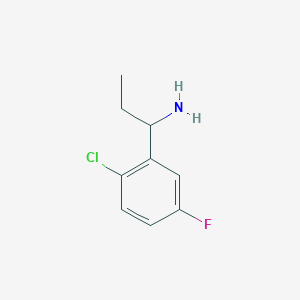![molecular formula C7H11FN2O B15233206 (7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)
(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a fluorinated heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.
Mechanism of Action
The mechanism by which (7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluorine atom in the compound can enhance its binding affinity and specificity, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoropyrrolo[1,2-a]pyrazin-1(2H)-one: Similar structure but without the hexahydro component, affecting its reactivity and applications.
Uniqueness
The presence of both the fluorine atom and the hexahydro structure in (7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one imparts unique properties, such as enhanced stability and reactivity. These features make it a valuable compound for research and industrial applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C7H11FN2O |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H11FN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h5-6H,1-4H2,(H,9,11)/t5-,6-/m0/s1 |
InChI Key |
UGKUUZYPAHMYEP-WDSKDSINSA-N |
Isomeric SMILES |
C1CN2C[C@H](C[C@H]2C(=O)N1)F |
Canonical SMILES |
C1CN2CC(CC2C(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)


![6-Ethynyl-2-methylimidazo[1,2-A]pyridine](/img/structure/B15233159.png)



![(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15233181.png)



![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)

